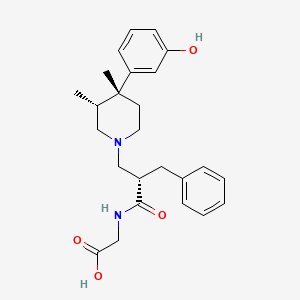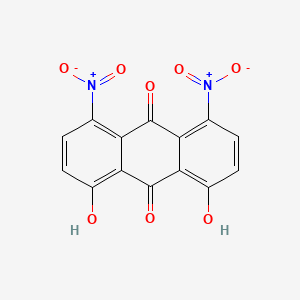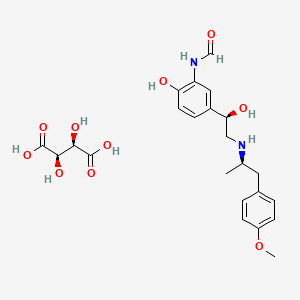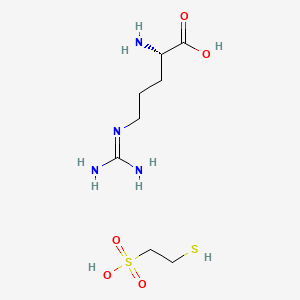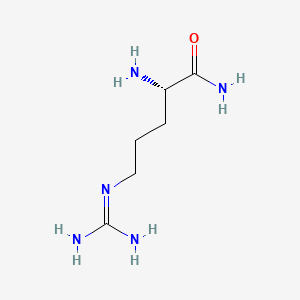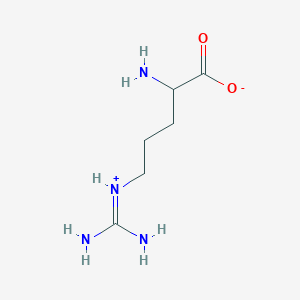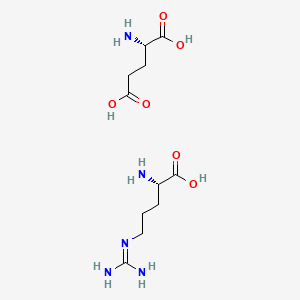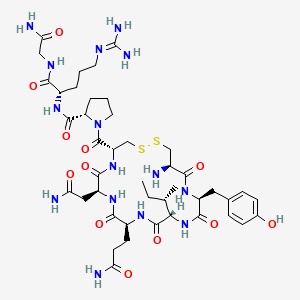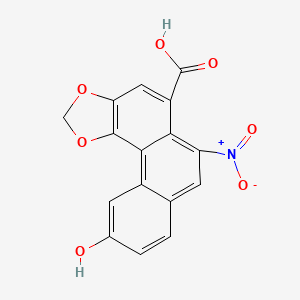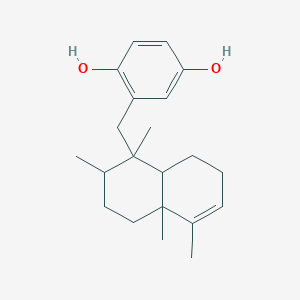
Avarol
描述
Avarol is a hydroquinone first isolated from the Mediterranean marine sponge Dysidea avara in 1974 . It represented the first sesquiterpenoid with a rearranged drimane skeleton . This compound is a cytostatic agent which has potent antileukemic activity in vitro . It also displays antibacterial and antifungal activities against a limited range of microorganisms .
Synthesis Analysis
The synthesis of the rearranged drimane sesquiterpenoids (+)-avarol and (+)-avarone from Wieland−Miescher ketone has been described . This synthetic sequence provides convenient access to the natural enantiomers . Enantiopure this compound and its oxidized congener avarone are synthesized in both podal series from an optically pure Wieland–Miescher enone .Molecular Structure Analysis
This compound has a molecular formula of C21H30O2 . Its molecular weight is 314.5 g/mol . The structure of this compound was established by standard analytical methods, chemical degradation, and later by stereocontrolled synthesis .Chemical Reactions Analysis
This compound undergoes redox interconversion . The mechanism of redox processes and examinations of chemo- and regioselectivity in addition reactions have been presented and analyzed in relation to established bioactivities .Physical And Chemical Properties Analysis
This compound is a hydroquinone . More detailed physical and chemical properties are not available in the search results.科学研究应用
抗肿瘤活性
Avarol 在多项研究中已展现出强大的抗肿瘤特性。 研究表明,它对人类癌细胞系具有细胞毒性作用,并在实体瘤模型中表现出体内抗肿瘤活性 . 具体而言,this compound 对 HeLa 癌细胞有效,并在腹腔注射给药后显着抑制了小鼠肿瘤生长 .
抗菌作用
研究表明 this compound 具有抗菌能力。 它对与牛皮癣等疾病相关的致病细菌有效,在最低抑菌浓度为 0.78-1.56 μg/mL 的情况下表现出中等活性 . 其对抗蜡样芽孢杆菌的能力比一些传统抗生素更有效 .
抗病毒特性
This compound 的抗病毒作用在 HIV 方面尤为显著。 它阻断谷氨酰胺转移 tRNA 的合成,而谷氨酰胺转移 tRNA 对 HIV 复制所需的病毒蛋白酶的合成至关重要 . 这种抑制作用扩展到其他病毒靶标,包括逆转录酶,表明它有可能成为抗病毒药物开发的先导化合物 .
海洋生物学和生态学
在海洋生物学中,this compound 的作用与海绵Dysidea avara的防御机制有关。 它的存在表明了一种针对捕食者和微生物入侵的化学防御策略,有助于海绵在竞争激烈的海洋生态系统中生存 .
化学性质和合成
This compound 的独特化学结构,一种具有重排的降香烷骨架的倍半萜,已通过分析方法和立体控制合成得以确定 . 它的化学性质激发了众多合成衍生物的开发,用于进一步研究和潜在的药物应用 .
生药学和药物开发
在生药学领域,this compound 被认为是药物开发的有希望的候选者,因为它具有广泛的生物活性。 它已被研究用于其抑制 HIV 进程的潜力,并且是 HIV 逆转录酶的强效抑制剂 . 对 this compound 及其衍生物的探索仍然是新药理学剂的研究领域。
作用机制
Target of Action
Avarol, a sesquiterpene hydroquinone, has been found to interact with several biological targets. It has been shown to inhibit the synthesis of glutamine transfer tRNA, which is crucial for the synthesis of a viral protease required for viral proliferation . This compound also inhibits other important biological targets including the virus’ reverse transcriptase and the inhibition of cyclooxygenase and 5′-lipoxygenase .
Mode of Action
This compound’s mode of action is primarily through its interaction with these targets. By blocking the synthesis of glutamine transfer tRNA, it prevents the production of a viral protease that is essential for viral proliferation . Additionally, by inhibiting the virus’ reverse transcriptase, this compound prevents the virus from replicating its genetic material . The inhibition of cyclooxygenase and 5′-lipoxygenase, enzymes involved in inflammation, suggests potential anti-inflammatory effects .
Biochemical Pathways
This compound’s action on the PERK–eIF2α–CHOP signaling pathway has been suggested as a possible mechanism of its cytotoxic action . This pathway is involved in endoplasmic reticulum stress responses, and its activation can lead to apoptosis, or programmed cell death . This could explain this compound’s observed antitumor effects.
Result of Action
This compound has exhibited a wide range of biological activities, including antitumor, antimicrobial, and antiviral effects . In vitro and in vivo studies have shown that this compound can inhibit the growth of various cancer cell lines . For instance, it has shown significant in vitro potency against HeLa cancer cells . Moreover, potent antitumor activity against two tumor models was determined, as the intraperitoneal administration of this compound resulted in a significant inhibition of tumor growth in mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, water flow regimes in the marine environment where the Dysidea avara sponge (from which this compound is derived) lives can affect the morphology of the sponge and potentially the production of this compound . .
安全和危害
未来方向
Several sponge-derived antiviral lead compounds, including Avarol, are hoped to be developed as future drugs . Advances in the field of metagenomics and high throughput microbial cultivation have raised the possibility that these techniques could lead to the cost-effective large scale production of such compounds .
属性
IUPAC Name |
2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19,22-23H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPUCPNQXKTYRO-LWILDLIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)O)O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)O)O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203850 | |
| Record name | Avarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55303-98-5 | |
| Record name | Avarol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55303-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avarol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Benzenediol, 2-[[(1R,2S,4aS,8aS)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AVAROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZX416VN2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Avarol, a sesquiterpenoid hydroquinone, exhibits its cytostatic activity primarily through the following mechanisms:
- Induction of DNA Strand Breaks: this compound generates superoxide anions during its oxidation to a semiquinone radical in the presence of oxygen. [] These reactive oxygen species, particularly in cells with low superoxide dismutase levels, are implicated in causing DNA damage, mainly single-strand breaks. [, ] This DNA damage is believed to be a major factor contributing to this compound's cytotoxic effect. []
- Inhibition of Microtubule Assembly: this compound disrupts the assembly of microtubules, crucial components of the cytoskeleton involved in cell division. [] It achieves this by hindering the elongation of protofilaments, the building blocks of microtubules, rather than affecting their lateral association. [] This disruption of microtubule dynamics ultimately leads to mitotic arrest. []
- Induction of Apoptosis through ER Stress: Research suggests that this compound can selectively trigger cell death in pancreatic ductal adenocarcinoma (PDAC) cells by activating the PERK-eIF2α-CHOP signaling pathway, a key pathway in the endoplasmic reticulum (ER) stress response. [] This activation leads to the upregulation of ER stress markers like BiP and CHOP, ultimately pushing the cells towards apoptosis. []
ANone:
- Molecular Formula: C21H30O2 [, ]
- Spectroscopic Data: While specific spectroscopic data points are not provided in these abstracts, several studies utilize techniques like nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD) spectroscopy, and X-ray crystallography to elucidate the structure and stereochemistry of this compound. [, , , ] These methods help in determining the arrangement of atoms, functional groups, and the overall three-dimensional shape of the molecule.
ANone: Several studies have explored the SAR of this compound, revealing key structural features crucial for its activity:
- Hydroquinone Moiety: The hydroquinone ring is essential for this compound's activity. [, ] Oxidation to the corresponding quinone, avarone, often leads to altered, and sometimes enhanced, biological activity. [, , ]
- Terpenoid Skeleton: Modifications to the terpenoid skeleton, particularly at the quinone ring or the double bond, generally reduce this compound's cytostatic activity. [] This suggests that the overall shape and conformation of the molecule are important for its interaction with biological targets.
- Substitutions: Introducing specific substitutions on the this compound scaffold can modulate its activity and selectivity.
- For instance, 3'-alkylamino derivatives of Avarone exhibit potent cytostatic effects against various leukemia and lymphoma cell lines, surpassing the potency of the parent compounds. []
- Thio-derivatives of this compound demonstrate a range of activities, including acetylcholinesterase inhibition, antitumor effects, and antioxidant properties. [, ]
- This compound-3'-thiosalicylate (TA) displays promising anti-psoriatic properties, inhibiting TNF-alpha generation and NF-κB activation. []
ANone: this compound has been extensively studied in vitro and in vivo, demonstrating promising activity against various cancer cell lines and in animal models of disease:
- In Vitro Cytotoxicity: this compound displays potent cytostatic effects against a range of cancer cell lines, including leukemia, lymphoma, hepatoma, cervix adenocarcinoma, colon adenocarcinoma, and lung carcinoma. [, , , , , ] It also shows selective cytotoxicity against certain cancer cell lines compared to normal cells. [, , ]
- Mechanism of Action: Studies in various cell lines reveal this compound's ability to induce DNA strand breaks, [] inhibit microtubule assembly leading to mitotic arrest, [] and induce apoptosis via ER stress pathways. []
- Animal Models: In vivo studies in mice bearing L5178Y leukemia cells demonstrate this compound's significant antileukemic activity. [] It effectively inhibits tumor growth and extends the lifespan of treated mice. []
- Antiviral Activity: this compound exhibits inhibitory effects against HIV replication in human H9 cells, [] potentially by blocking the expression of viral proteins and inhibiting reverse transcriptase activity. [] It also shows potent and selective inhibition of poliovirus multiplication. []
- Anti-inflammatory and Antipsoriatic Activity: this compound derivatives, notably this compound-3'-thiosalicylate (TA), display anti-inflammatory and anti-psoriatic effects. [, ] TA effectively reduces inflammatory markers in both in vitro and in vivo models of inflammation. []
ANone: While this compound exhibits potent biological activities, information regarding its toxicity and safety profile is limited in the provided abstracts. Further research is crucial to thoroughly evaluate its toxicity, potential adverse effects, and long-term safety before it can be considered for clinical applications.
ANone: The provided abstracts do not provide information about specific resistance mechanisms to this compound. This area warrants further investigation to understand the potential for resistance development and its implications for this compound's therapeutic potential.
ANone: Several analytical techniques are employed to study this compound:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a diode-array detector (DAD), is widely used to isolate, purify, and quantify this compound from sponge extracts. []
- Spectroscopic Methods: Techniques like NMR spectroscopy, CD spectroscopy, and UV spectrophotometry are used for structural characterization, studying interactions with DNA, and monitoring redox reactions. [, , ]
- Electrophoresis: This technique helps in analyzing DNA damage caused by this compound. [, ]
- Electron Paramagnetic Resonance (EPR) Spectroscopy: This method is used to assess this compound's antioxidant activity by monitoring its interaction with free radicals. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



